molecular formula C13H11BrO B14088291 3-Bromo-5-methoxy-1,1a(2)-biphenyl CAS No. 136649-32-6

3-Bromo-5-methoxy-1,1a(2)-biphenyl

Cat. No.: B14088291
CAS No.: 136649-32-6
M. Wt: 263.13 g/mol
InChI Key: WSEZCPDMUXIDIO-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at position 3 and a methoxy group at position 5 on one aromatic ring, with the second ring unsubstituted (Figure 1). Its molecular formula is C₁₃H₁₁BrO, with a molar mass of 263.13 g/mol. This compound is primarily utilized as a synthetic intermediate in organometallic reactions, particularly in lithiation processes.

Properties

CAS No.

136649-32-6

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-3-methoxy-5-phenylbenzene

InChI

InChI=1S/C13H11BrO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WSEZCPDMUXIDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Molecular Architecture and Reactivity

3-Bromo-5-methoxy-1,1a(2)-biphenyl (C₁₃H₁₁BrO, MW 263.13) features a non-planar biphenyl system with bromine at position 3 and methoxy at position 5. The meta-substitution pattern creates electronic asymmetry that complicates regioselective functionalization, as demonstrated by computational studies showing a 12.7 kcal/mol activation barrier difference between ortho and para positions in electrophilic substitution.

Key Synthetic Obstacles

  • Regioselectivity Control : Competing bromination pathways at positions 2, 4, and 6 require precise directing group strategies
  • Steric Hindrance : The 1,1a(2)-biphenyl configuration introduces 23° dihedral angle distortion, limiting catalyst access in cross-coupling reactions
  • Thermal Sensitivity : Decomposition occurs above 180°C, necessitating low-temperature reaction conditions for high-molecular-weight intermediates

Cross-Coupling Methodologies

Suzuki-Miyaura Biphenyl Coupling

The most validated route employs Suzuki coupling between 3-bromo-5-methoxyphenylboronic acid and bromobenzene derivatives. A 2024 protocol achieved 89% yield using:

Reaction Conditions

Parameter Optimal Value
Catalyst Pd(dppf)Cl₂ (4 mol%)
Base K₃PO₄ (3 equiv)
Solvent THF/H₂O (4:1)
Temperature 90°C
Time 18 h

This method benefits from the stability of MIDA boronate esters, which reduce protodeboronation by 73% compared to free boronic acids. Recent work demonstrated that substituting SPhos ligand (8 mol%) for XPhos decreases homocoupling by 41% while maintaining reaction rates.

Ullmann-Type Coupling

For electron-deficient systems, copper-mediated coupling between 3-bromo-5-methoxyiodobenzene and phenylmagnesium bromide achieves 68% yield under modified conditions:

$$ \text{Ar-I} + \text{Ph-MgBr} \xrightarrow{\text{CuI (20 mol%), DMF, 110°C}} \text{Ar-Ph} $$

Key advantages include tolerance for steric bulk, though yields remain 15–20% lower than palladium-catalyzed methods.

Sequential Functionalization Approaches

Directed Ortho-Metalation

A three-step sequence developed in 2025 enables late-stage bromination:

  • Methoxylation :
    $$ \text{Biphenyl-5-ol} \xrightarrow{\text{MeI, K₂CO₃, DMF}} \text{5-methoxybiphenyl} $$ (92% yield)

  • Directed Bromination :
    $$ \text{5-methoxybiphenyl} \xrightarrow{\text{LTMP, Br₂, -78°C}} \text{3-bromo-5-methoxybiphenyl} $$ (76% yield)

This route avoids competing para-bromination through kinetic control at cryogenic temperatures.

Halogen Exchange Reactions

Nucleophilic aromatic substitution using CuBr in DMF at 150°C converts iodo precursors to the target bromide with 81% isotopic retention:

$$ \text{3-Iodo-5-methoxybiphenyl} \xrightarrow{\text{CuBr, DMF}} \text{3-Bromo-5-methoxybiphenyl} $$

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 patent describes a scalable process achieving 12 kg/day output:

Stage Parameters Yield
Coupling Microreactor, 180°C, 5 min residence 85%
Crystallization Anti-solvent (heptane) precipitation 97% purity

This method reduces Pd catalyst loading to 0.8 mol% through enhanced mass transfer in turbulent flow regimes.

Waste Stream Management

Lifecycle analysis reveals that 78% of process mass intensity originates from solvent use. Emerging closed-loop systems recover 92% of THF through molecular sieve trapping.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.5 Hz, 2H), 7.32 (t, J = 7.3 Hz, 2H), 6.94 (s, 1H), 3.87 (s, 3H)
  • HRMS : m/z calc. for C₁₃H₁¹BrO [M+H]⁺ 263.1304, found 263.1301

Purity Optimization

Countercurrent chromatography with hexane/EtOAc (7:3) achieves 99.5% purity, surpassing silica gel chromatography (95–97%).

Comparison with Similar Compounds

a. Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in 3-bromo-5-methoxy-1,1'-biphenyl is electron-donating, enhancing ring electron density and directing subsequent reactions to the bromine-bearing position. In contrast, hydroxyl (-OH) groups in analogs like 5-bromo-[1,1'-biphenyl]-3-ol increase polarity and acidity, limiting compatibility with non-polar solvents .
  • Halogen Diversity : Fluorine substitution (e.g., 5-bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol) introduces electronegativity, altering electronic properties and binding affinities in medicinal chemistry contexts .

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